An In-depth Technical Guide to the Physicochemical Properties of 2-[(Pyridazin-3-yl)amino]ethan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 2-[(Pyridazin-3-yl)amino]ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel heterocyclic compound, 2-[(Pyridazin-3-yl)amino]ethan-1-ol. In the absence of extensive published data for this specific molecule, this document leverages expert analysis of its constituent chemical moieties—the pyridazine ring and the amino-ethanol side chain—to project its likely chemical behavior. Furthermore, this guide presents a series of detailed, field-proven experimental protocols for the empirical determination of its key physicochemical parameters, including solubility, acid dissociation constant (pKa), and lipophilicity (logP). This document is intended to serve as a foundational resource for researchers initiating studies on 2-[(Pyridazin-3-yl)amino]ethan-1-ol, enabling a robust and scientifically rigorous approach to its characterization and application in drug discovery and development.
Introduction and Molecular Structure Analysis
2-[(Pyridazin-3-yl)amino]ethan-1-ol is a bifunctional molecule that marries the distinct chemical characteristics of a pyridazine heterocycle with an amino alcohol side chain. The pyridazine ring, a six-membered aromatic system with two adjacent nitrogen atoms, is known for its unique electronic properties, including a high dipole moment and the capacity for hydrogen bonding.[1] These features can significantly influence a molecule's interaction with biological targets and its overall pharmacokinetic profile.[1] The amino-ethanol side chain introduces both a basic amino group and a polar hydroxyl group, which are expected to heavily influence the compound's solubility and acid-base properties.
The strategic combination of these functional groups suggests potential applications in medicinal chemistry, where the pyridazine core can act as a scaffold for interacting with biological targets, while the amino-ethanol tail can be modified to fine-tune solubility and other drug-like properties.
Below is the chemical structure of 2-[(Pyridazin-3-yl)amino]ethan-1-ol:
Caption: Chemical structure of 2-[(Pyridazin-3-yl)amino]ethan-1-ol.
Projected and Analog-Derived Physicochemical Properties
| Property | Projected Value/Characteristic | Rationale and Supporting Data from Analogs |
| Molecular Formula | C₆H₉N₃O | Based on chemical structure. |
| Molecular Weight | 155.16 g/mol | Calculated from the molecular formula. |
| Physical State | Likely a solid at room temperature | 3-Aminopyridine, a related compound, is a solid with a melting point of 60-63 °C.[2] The addition of the ethanol tail may lower the melting point, but a solid state is still probable. |
| Aqueous Solubility | Expected to be soluble | The presence of the polar hydroxyl group and the basic amino group, both capable of hydrogen bonding with water, suggests good aqueous solubility.[3] 3-Aminopyridine is also soluble in water.[2][4] |
| pKa | Estimated to be in the range of 3-5 for the pyridazine ring nitrogen and 9-10 for the amino group | The pyridazine ring itself is weakly basic.[1] The pKa of 3-aminopyridine is around 6, but the electron-withdrawing nature of the pyridazine ring in the target molecule is expected to lower the basicity of the exocyclic amino group. The pKa of the amino group in 2-aminoethanol is approximately 9.5.[5] |
| logP (Lipophilicity) | Predicted to be low (likely < 1) | The presence of multiple polar functional groups (pyridazine nitrogens, amino group, hydroxyl group) suggests a hydrophilic character. The calculated XLogP3 for the closely related 3-aminopyridazine is -1.2.[6] The ethanol tail will slightly increase lipophilicity, but the overall molecule is expected to be polar. |
| Chemical Stability | The pyridazine ring is generally stable but can be susceptible to nucleophilic attack due to its electron-deficient nature.[7] The amino alcohol moiety is generally stable but can be oxidized under harsh conditions.[8] Extreme pH conditions may also affect the stability of the pyridazine nucleus.[9] |
Synthesis and Material Procurement
While a specific, published synthesis for 2-[(Pyridazin-3-yl)amino]ethan-1-ol has not been identified, a plausible synthetic route can be proposed based on established heterocyclic chemistry. A common method for the synthesis of N-substituted amino heterocycles involves the nucleophilic substitution of a halo-heterocycle with an appropriate amine.
A likely synthetic pathway would involve the reaction of 3-chloropyridazine with 2-aminoethan-1-ol. This reaction would proceed via nucleophilic aromatic substitution, where the amino group of 2-aminoethan-1-ol displaces the chloride on the pyridazine ring.
Caption: Proposed synthetic workflow for 2-[(Pyridazin-3-yl)amino]ethan-1-ol.
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 2-[(Pyridazin-3-yl)amino]ethan-1-ol.
Determination of Aqueous Solubility
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[10]
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid 2-[(Pyridazin-3-yl)amino]ethan-1-ol to a known volume of purified water or a relevant buffer solution in a sealed glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid. Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed.
-
Filtration: Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported as the measured concentration of the saturated solution (e.g., in mg/mL or µg/mL).
Caption: Workflow for aqueous solubility determination by the shake-flask method.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa values of ionizable compounds.[3][11]
Methodology:
-
Instrument Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[12]
-
Sample Preparation: Dissolve an accurately weighed amount of 2-[(Pyridazin-3-yl)amino]ethan-1-ol in a suitable solvent (e.g., water or a co-solvent system if solubility is limited) to a known concentration (e.g., 1-10 mM).[12]
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Purge the solution with nitrogen to remove dissolved carbon dioxide.[13]
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa values. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.[14][15]
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP by Shake-Flask Method
The n-octanol/water partition coefficient (logP) is a critical measure of a compound's lipophilicity.[16] The shake-flask method is the traditional and most reliable technique for its determination.[2][17]
Methodology:
-
Phase Pre-saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, typically at pH 7.4 for drug discovery applications) with n-octanol by mixing them vigorously and allowing the phases to separate.[13]
-
Sample Preparation: Prepare a stock solution of 2-[(Pyridazin-3-yl)amino]ethan-1-ol in the pre-saturated aqueous phase.
-
Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated n-octanol in a sealed vial.
-
Equilibration: Agitate the vial for a sufficient time (e.g., 1-24 hours) to allow for complete partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.[7][11]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Workflow for logP determination by the shake-flask method.
Conclusion
While 2-[(Pyridazin-3-yl)amino]ethan-1-ol remains a largely uncharacterized molecule in the scientific literature, its chemical structure suggests a profile of good aqueous solubility, multiple sites for hydrogen bonding, and distinct basic centers. This technical guide provides a robust framework for its initial investigation, offering projected physicochemical properties based on sound chemical principles and analogous compounds. The detailed experimental protocols herein serve as a practical starting point for researchers to empirically determine the solubility, pKa, and logP of this promising heterocyclic compound. The systematic characterization of these fundamental properties is a critical first step in unlocking the potential of 2-[(Pyridazin-3-yl)amino]ethan-1-ol in drug discovery and other scientific applications.
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